Benzhydrol, 4,4'-dichloro-alpha-(trifluoromethyl)-
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Overview
Description
1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of two 4-chlorophenyl groups and a trifluoromethyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol typically involves the reaction of 4-chlorobenzophenone with trifluoroacetic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application .
Comparison with Similar Compounds
1,1-Bis(4-chlorophenyl)ethane: Similar in structure but lacks the trifluoromethyl group.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known pesticide with a similar core structure but different functional groups
Uniqueness: 1,1-Bis(4-chlorophenyl)-2,2,2-trifluoroethanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics .
Properties
CAS No. |
630-71-7 |
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Molecular Formula |
C14H9Cl2F3O |
Molecular Weight |
321.1 g/mol |
IUPAC Name |
1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C14H9Cl2F3O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H |
InChI Key |
LARLSBWABHVOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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